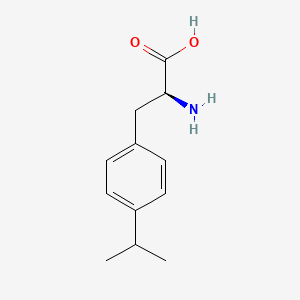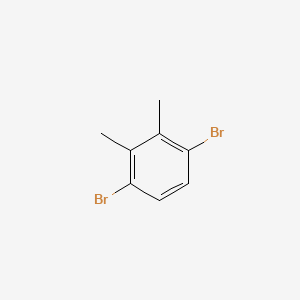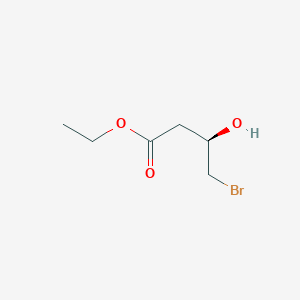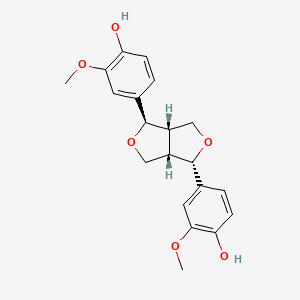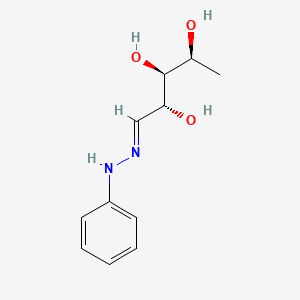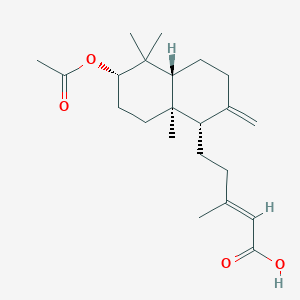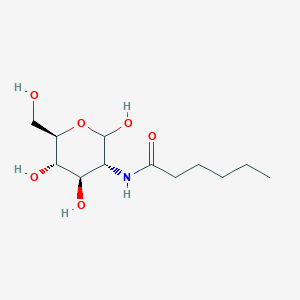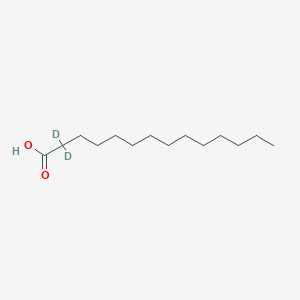
十四烷酸-2,2-D2
概述
科学研究应用
肉豆蔻酸-d2 在科学研究中具有广泛的应用:
作用机制
肉豆蔻酸-d2 通过各种分子靶点和途径发挥其作用:
蛋白质脂化: 肉豆蔻酸-d2 被掺入肉豆蔻酰辅酶 A 中,并通过 N-肉豆蔻酰转移酶转移到某些蛋白质的 N 端甘氨酸上。
葡萄糖代谢: 已显示肉豆蔻酸-d2 可增加二酰甘油激酶 δ 的水平,增强肌肉细胞的葡萄糖摄取,并改善糖尿病模型的葡萄糖耐受性.
类似化合物:
棕榈酸-d2: 一种 16 个碳的饱和脂肪酸,具有类似的氘标记,用于类似的分析目的.
硬脂酸-d2: 一种 18 个碳的饱和脂肪酸,用于脂类研究和定量.
独特性: 肉豆蔻酸-d2 的独特性在于其特定的 14 个碳链长度及其在蛋白质脂化中的作用,这在棕榈酸和硬脂酸等长链脂肪酸中并不突出 .
生化分析
Biochemical Properties
Tetradecanoic-2,2-D2 acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . The nature of these interactions is primarily inhibitory, affecting the enzymatic activity and thus influencing biochemical reactions .
Cellular Effects
The effects of Tetradecanoic-2,2-D2 acid on cells are diverse. It has been found to have anti-virulence properties, reducing the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, by 35–58% at concentrations of 40 and 1,000 µM . It also reduces swarming by 90% without affecting biofilm formation . These effects indicate that Tetradecanoic-2,2-D2 acid can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Tetradecanoic-2,2-D2 acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the action of carboxylesterase, an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can lead to changes in the metabolic processes within the cell .
Temporal Effects in Laboratory Settings
It is known that this compound has a molecular weight of 228.3709 , which may influence its stability and degradation over time.
Dosage Effects in Animal Models
In animal models, the coadministration of Tetradecanoic-2,2-D2 acid (200 and 1,000 µM) with Pseudomonas aeruginosa PA14 induced greater damage and reduced survival of the animals up to 50% . This suggests that the effects of Tetradecanoic-2,2-D2 acid can vary with different dosages, and high doses may have toxic or adverse effects .
Metabolic Pathways
Tetradecanoic-2,2-D2 acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 肉豆蔻酸-d2 可以通过肉豆蔻酸的氘代合成。该过程涉及用氘原子取代氢原子。 氘代可在控制条件下,在催化剂存在下,使用氘气 (D2) 来实现 .
工业生产方法: 肉豆蔻酸-d2 的工业生产通常涉及使用氘代试剂和溶剂,以确保高水平的氘掺入。 该过程可能包括氢化、氘代和纯化等步骤,以获得具有高纯度和氘含量的最终产品 .
化学反应分析
反应类型: 肉豆蔻酸-d2 会发生与肉豆蔻酸类似的化学反应,包括:
常见试剂和条件:
主要形成的产物:
相似化合物的比较
Palmitic Acid-d2: A 16-carbon saturated fatty acid with similar deuterium labeling used for similar analytical purposes.
Stearic Acid-d2: An 18-carbon saturated fatty acid used in lipid research and quantification.
Uniqueness: Myristic Acid-d2 is unique due to its specific 14-carbon chain length and its role in protein lipidation, which is not as prominent in longer-chain fatty acids like palmitic acid and stearic acid .
属性
IUPAC Name |
2,2-dideuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-KLTYLHELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
